Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-phenylbutan-2-amine structure
2-phenylbutan-2-amine structure
Nome do Produto:2-phenylbutan-2-amine
N.o CAS:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741

2-phenylbutan-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
    • EINECS 244-805-7
    • NSC-55893
    • DTXSID60944794
    • 2-phenyl-2-butylamine
    • Z449373366
    • NS00050578
    • (1-Methyl-1-phenylpropyl)amine
    • AKOS004119629
    • NSC55893
    • Benzenemethanamine, alpha-ethyl-alpha-methyl-
    • (+/-)-2-Amino-2-phenylbutane
    • NS-01141
    • 6948-04-5
    • MFCD00267777
    • 2-phenylbutan-2-amine
    • (+/-)-alpha-Ethyl-alpha-methylbenzylamine
    • (+/-)-1-Methyl-1-phenylpropylamine
    • Benzylamine, alpha-ethyl-alpha-methyl-
    • SNS22EB6X3
    • XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SCHEMBL155932
    • (1)-1-Methyl-3-phenylpropylamine
    • EN300-72324
    • alpha-Ethyl-alpha-methylbenzenemethanamine
    • AKOS022476877
    • 832-449-0
    • MDL: MFCD00267777
    • Inchi: InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
    • Chave InChI: XTTQGFJZEYVZAP-UHFFFAOYSA-N

Propriedades Computadas

  • Massa Exacta: 149.12000
  • Massa monoisotópica: 149.120449483Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 116
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 26Ų

Propriedades Experimentais

  • PSA: 26.02000
  • LogP: 2.97080

2-phenylbutan-2-amine Informações de segurança

2-phenylbutan-2-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-72324-0.1g
2-phenylbutan-2-amine
6948-04-5 95%
0.1g
$202.0 2023-05-03
Enamine
EN300-72324-1.0g
2-phenylbutan-2-amine
6948-04-5 95%
1g
$614.0 2023-05-03
1PlusChem
1P00VUZE-2.5g
2-phenylbutan-2-amine
6948-04-5 95%
2.5g
$1542.00 2025-03-01
1PlusChem
1P00VUZE-5g
2-phenylbutan-2-amine
6948-04-5 95%
5g
$2261.00 2024-04-22
A2B Chem LLC
AO85690-10g
2-phenylbutan-2-amine
6948-04-5 93%
10g
$2812.00 2024-04-19
Aaron
AR00VV7Q-50mg
2-phenylbutan-2-amine
6948-04-5 95%
50mg
$211.00 2025-02-28
1PlusChem
1P00VUZE-1g
2-phenylbutan-2-amine
6948-04-5 95%
1g
$815.00 2025-03-01
1PlusChem
1P00VUZE-250mg
2-phenylbutan-2-amine
6948-04-5 95%
250mg
$413.00 2025-03-01
A2B Chem LLC
AO85690-5g
2-phenylbutan-2-amine
6948-04-5 93%
5g
$1908.00 2024-04-19
A2B Chem LLC
AO85690-50mg
2-phenylbutan-2-amine
6948-04-5 93%
50mg
$178.00 2024-04-19
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